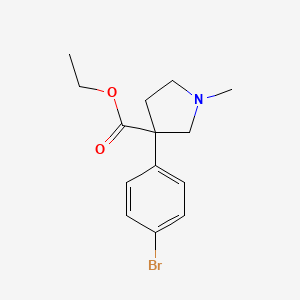![molecular formula C9H7BrN2O2S B14032142 Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound with the molecular formula C₉H₇BrN₂O₂S and a molecular weight of 287.13 g/mol . This compound is part of the thienopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. The reaction is typically carried out using copper(II) bromide and tert-butylnitrite in acetonitrile at room temperature for about 4 hours . The reaction mixture is then poured into a hydrochloric acid solution, and the resulting precipitate is collected and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts for Buchwald-Hartwig cross-coupling reactions, where the bromine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include various aryl or alkyl derivatives of thienopyrazine, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing novel compounds with potential antitumor, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its effects on cell growth, apoptosis, and cell cycle regulation in various cancer cell lines.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and apoptosis . Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates: These compounds are synthesized using similar methods and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization and derivatization . This makes it a valuable intermediate in the synthesis of novel bioactive compounds .
Propiedades
Fórmula molecular |
C9H7BrN2O2S |
|---|---|
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2S/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2H2,1H3 |
Clave InChI |
XJCRKLCOYAFBQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=NC=CN=C2S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)




![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)







